![molecular formula C10H13N3 B1365981 2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1365981.png)
2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane, also known as a derivative of diazabicyclo compounds, has garnered attention for its biological activities, particularly as a selective ligand for nicotinic acetylcholine receptors (nAChRs). This article explores its synthesis, biological evaluations, and potential applications in pharmacology.
- Molecular Formula : C10H13N3
- CAS Number : 286943-84-8
- Structural Characteristics : The compound features a bicyclic structure that contributes to its unique pharmacological profile.
Nicotinic Acetylcholine Receptor Agonism
Research indicates that this compound exhibits significant activity as a partial agonist at the α4β2 subtype of nAChRs. In binding studies, this compound demonstrated an inhibition constant (Ki) of approximately 0.15 nM, indicating high potency in receptor interaction .
Table 1: Binding Affinities of this compound
Receptor Subtype | Ki (nM) | Functional EC50 (nM) | Efficacy (%) |
---|---|---|---|
α4β2 | 0.15 | 21 | 41 |
α3β4 | >10,000 | ND | ND |
α7 | ND | ND | ND |
ND = Not Determined
The selectivity for α4β2 over α3β4 receptors is particularly noteworthy, as it minimizes potential side effects associated with peripheral nAChR activation .
Antitumor Activity
In addition to its role in neuropharmacology, recent studies have investigated the antitumor properties of derivatives of this compound. A specific derivative demonstrated significant antiproliferative effects against several cancer cell lines including CaSki (cervical), MDA-MB-231 (breast), and SK-Lu-1 (lung). The compound induced apoptosis in tumor cells via a caspase-dependent pathway without necrotic effects on human lymphocytes .
Table 2: Antiproliferative Activity of Diazabicyclo Derivatives
Compound ID | Cell Line | IC50 (µM) | Apoptosis Induction |
---|---|---|---|
9e | CaSki | 0.8 | Yes |
9e | MDA-MB-231 | 0.6 | Yes |
9e | SK-Lu-1 | 0.7 | Yes |
Case Studies and Research Findings
-
Selective α4β2-nAChR Partial Agonists :
A study focused on the synthesis of novel hybrids incorporating the diazabicyclo framework reported improved stability and selectivity towards α4β2-nAChRs compared to traditional ligands . These findings suggest potential therapeutic applications in treating depression and other neurological disorders. -
Antitumor Potential :
The evaluation of dithiocarbamate derivatives of the diazabicyclo compound revealed promising results in inducing apoptosis selectively in cancer cells while sparing normal lymphocytes . This selectivity is crucial for developing safer anticancer therapies.
科学研究应用
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that derivatives of 2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane exhibit significant anticancer properties. For instance, compounds synthesized from this bicyclic structure have been evaluated as inhibitors of the B-Raf kinase, which is a target in melanoma treatment. These compounds demonstrated promising activity against cancer cell lines, reflecting their potential as therapeutic agents .
1.2 Neurological Disorders
The compound has also shown promise in treating neurological disorders by acting as a partial agonist at the α4β2 nicotinic acetylcholine receptor. This receptor is implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's . The modulation of this receptor could lead to advancements in therapies aimed at improving cognitive function.
1.3 Antimicrobial Properties
Research has demonstrated that derivatives of this compound possess antimicrobial properties against various bacterial strains. This application is particularly relevant in the development of new antibiotics to combat resistant bacterial infections .
Catalytic Applications
2.1 Asymmetric Synthesis
The compound has been employed as a catalyst in asymmetric synthesis reactions, notably in the addition of diethylzinc to benzaldehyde. Studies have reported enantioselectivities exceeding 78%, showcasing its efficiency in producing enantiomerically enriched compounds . This property is crucial for synthesizing pharmaceuticals where chirality plays a significant role in efficacy and safety.
Reaction Type | Catalyst Used | Enantioselectivity (%) |
---|---|---|
Addition of diethylzinc | This compound | > 78 |
Structural Insights and Synthesis
3.1 Synthesis Techniques
The synthesis of this compound can be achieved through several methods, including directed ortho metalation and iodine-mediated cyclization techniques . These methods allow for the introduction of various substituents that can enhance the biological activity and catalytic efficiency of the compound.
Case Studies
4.1 B-Raf Inhibitors Development
In a notable case study, researchers synthesized a series of 2-(Pyridin-3-yl)-substituted diazabicyclo compounds to evaluate their inhibitory effects on B-Raf kinase activity. The results indicated that specific substitutions led to enhanced potency against melanoma cell lines compared to existing treatments .
4.2 Neuropharmacological Studies
Another study focused on the neuropharmacological effects of these compounds on animal models exhibiting symptoms akin to Alzheimer's disease. The findings suggested that these compounds improved cognitive performance and reduced neuroinflammation markers, indicating their potential therapeutic use .
属性
分子式 |
C10H13N3 |
---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
2-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H13N3/c1-2-9(5-11-3-1)13-7-8-4-10(13)6-12-8/h1-3,5,8,10,12H,4,6-7H2 |
InChI 键 |
ZGHKBXCWIZHPBZ-UHFFFAOYSA-N |
规范 SMILES |
C1C2CNC1CN2C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。